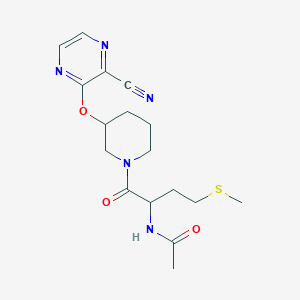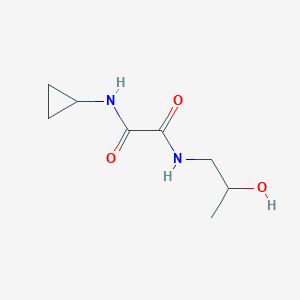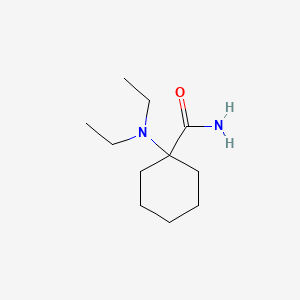
N-(1-(3-((3-cyanopyrazin-2-yl)oxy)piperidin-1-yl)-4-(methylthio)-1-oxobutan-2-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This would typically include the IUPAC name, common names, and structural formula of the compound.
Synthesis Analysis
This would involve a detailed description of the methods used to synthesize the compound, including the starting materials, reagents, and conditions.Molecular Structure Analysis
This would involve the use of techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the structure of the compound.Chemical Reactions Analysis
This would involve studying the reactions that the compound undergoes, including the conditions under which these reactions occur and the products that are formed.Physical And Chemical Properties Analysis
This would involve determining properties such as the compound’s melting point, boiling point, solubility, and stability.Wissenschaftliche Forschungsanwendungen
Synthesis of Heterocyclic Compounds
Researchers have explored the synthesis of various heterocyclic compounds incorporating the pyrazine moiety, similar to the core structure of the chemical compound . For example, the synthesis of pyrazole, thiazole, pyridine, and thiadiazole derivatives has been reported, which involves reactions with cyanoacetamide or related compounds under specific conditions. These synthetic routes often yield compounds with interesting structural features and potential biological activities (Raslan, Sayed, & Khalil, 2016; Dawood, Alsenoussi, & Ibrahim, 2011).
Biological Activities
Several studies have focused on assessing the biological activities of heterocyclic compounds derived from similar chemical structures. For instance, the insecticidal assessment of heterocycles against pests like the cotton leafworm has been conducted, showing potential applications in agricultural pest management (Fadda, Salam, Tawfik, Anwar, & Etman, 2017). Furthermore, the antimicrobial activities of newly synthesized heterocycles have been evaluated, suggesting their potential use in developing new antimicrobial agents (Hossan, Abu-Melha, Al-Omar, & Amr, 2012).
Antitumor Activity
The antitumor activities of novel heterocyclic compounds, including those with thiophene, pyrimidine, and pyrazole derivatives, have also been investigated. These studies aim to explore the potential therapeutic applications of such compounds in cancer treatment, with some showing promising results in inhibiting the growth of different cancer cell lines (Albratty, El-Sharkawy, & Alam, 2017).
Safety And Hazards
This would involve studying the compound’s toxicity, flammability, and other hazards, as well as appropriate safety precautions for handling it.
Zukünftige Richtungen
This would involve discussing potential future research directions, such as new synthetic methods, potential applications, and areas where further study is needed.
Please consult with a qualified professional or researcher for accurate information.
Eigenschaften
IUPAC Name |
N-[1-[3-(3-cyanopyrazin-2-yl)oxypiperidin-1-yl]-4-methylsulfanyl-1-oxobutan-2-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N5O3S/c1-12(23)21-14(5-9-26-2)17(24)22-8-3-4-13(11-22)25-16-15(10-18)19-6-7-20-16/h6-7,13-14H,3-5,8-9,11H2,1-2H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTVZEIKQBZEIMG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CCSC)C(=O)N1CCCC(C1)OC2=NC=CN=C2C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-(3-((3-cyanopyrazin-2-yl)oxy)piperidin-1-yl)-4-(methylthio)-1-oxobutan-2-yl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(5Z)-4-(4-chlorophenyl)-3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-5-[(4-nitrophenyl)methylidene]furan-2-one](/img/structure/B2650732.png)
![N-(2-methoxyethyl)-5-methyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2650736.png)


![1-(3-chlorophenyl)-8-fluoro-3-(4-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2650740.png)
![(1R,5S)-N-(benzo[d][1,3]dioxol-5-yl)-8-azabicyclo[3.2.1]oct-2-ene-8-carboxamide](/img/structure/B2650741.png)
![2-[3-(Trifluoromethyl)benzamido]phenylboronic Acid](/img/structure/B2650742.png)

![Ethyl [(5-hydroxy-6-methyl-1,2,4-triazin-3-yl)sulfanyl]acetate](/img/structure/B2650745.png)
![7-chloro-N-cyclopropyl-3-[(3,4-dimethylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2650746.png)
![6-(4-Methoxyphenyl)sulfonyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2650748.png)
![2-[(3,4-Dichlorobenzoyl)amino]-3-phenylpropyl 3-chlorobenzenecarboxylate](/img/structure/B2650750.png)

![N~1~-[2-(4-fluorophenoxy)ethyl]-2-methylbenzamide](/img/structure/B2650755.png)